molecular formula C12H13ClFNO2 B1376085 N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide CAS No. 1384427-92-2

N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide

Cat. No.: B1376085
CAS No.: 1384427-92-2
M. Wt: 257.69 g/mol
InChI Key: PTPUAQCLFKDGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide” is a chemical compound with the CAS Number: 1384427-92-2 . It has a molecular weight of 257.69 and is typically in the form of a powder . This compound is used in diverse scientific research areas, owing to its multifunctional properties. It finds application in studies related to drug discovery, organic synthesis, and material science, offering immense potential for innovation and advancement.


Molecular Structure Analysis

The IUPAC name for this compound is N-{2-[5-(chloroacetyl)-2-fluorophenyl]ethyl}acetamide . The InChI code is 1S/C12H13ClFNO2/c1-8(16)15-5-4-9-6-10(12(17)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3,(H,15,16) . This code provides a unique identifier for the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature . The compound is shipped at normal temperature .

Scientific Research Applications

Chemoselective Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs. A study by Magadum and Yadav (2018) explored the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using various acyl donors. They found that vinyl acetate was the most effective acyl donor, suggesting a potential application of similar compounds in drug synthesis (Magadum & Yadav, 2018).

Herbicide Metabolism and Toxicology

Coleman et al. (2000) conducted a comparative study on the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This research is relevant to understanding the toxicological profiles of related compounds in different species (Coleman et al., 2000).

Anticancer Drug Synthesis

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which showed potential as an anticancer drug. This underscores the possibility of structurally related compounds, such as N-{2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide, having therapeutic applications (Sharma et al., 2018).

Environmental Persistence and Biodegradation

Research by Liu et al. (2020) on the anaerobic biodegradation of acetochlor, a chloroacetamide herbicide, is relevant for understanding the environmental fate and potential bioremediation strategies for similar compounds (Liu et al., 2020).

Powder Diffraction Data for Pesticide Derivatives

Olszewska et al. (2008) provided new powder diffraction data for several N-derivatives of acetamide, which are potential pesticides. Such data are essential for the characterization and development of new compounds with pesticidal properties (Olszewska et al., 2008).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These hazard statements indicate that the compound can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The compound is also associated with several precautionary statements .

Properties

IUPAC Name

N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c1-8(16)15-5-4-9-6-10(12(17)7-13)2-3-11(9)14/h2-3,6H,4-5,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPUAQCLFKDGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=C(C=CC(=C1)C(=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194493
Record name Acetamide, N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384427-92-2
Record name Acetamide, N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384427-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[2-[5-(2-chloroacetyl)-2-fluorophenyl]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.